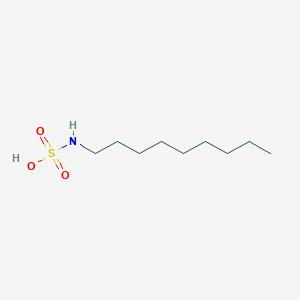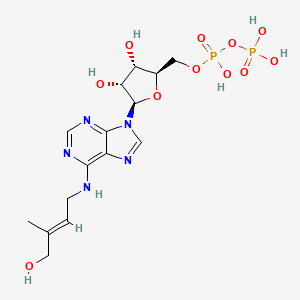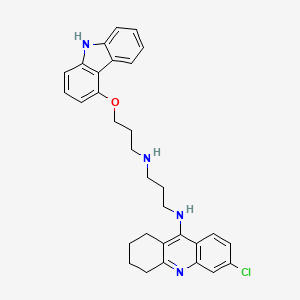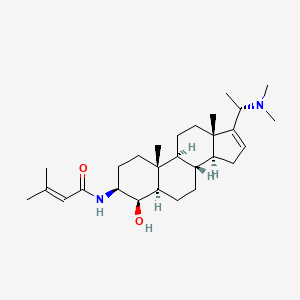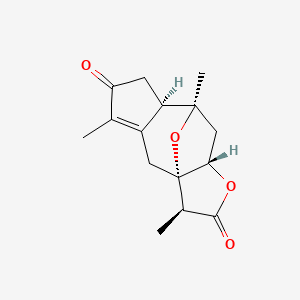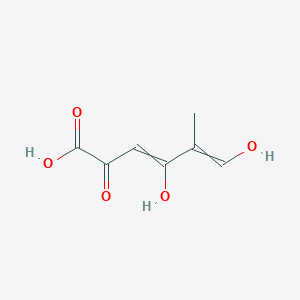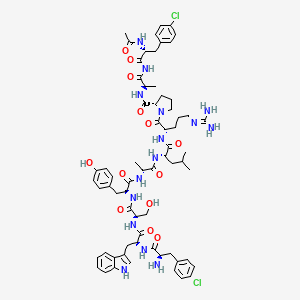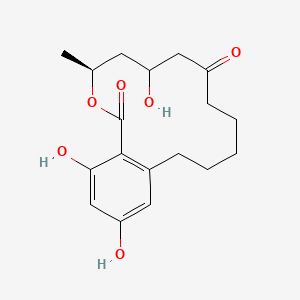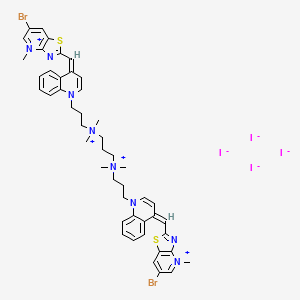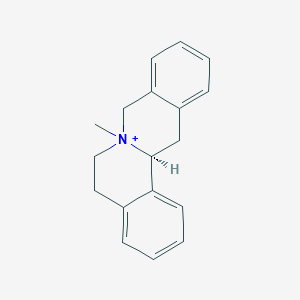
N-methyl-alpha-berbine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-alpha-berbine is a quaternary ammonium ion resulting from the methylation of the nitrogen atom of alpha-berbine. It derives from an alpha-berbine.
Scientific Research Applications
Synthesis and Structural Analysis
N-methyl-alpha-berbine, a derivative of berbines, has been a subject of extensive research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. Valpuesta et al. (2002) demonstrated the transformation of protopines into berbines, synthesizing 1-methoxystylopine from coulteropine, a main alkaloid from Romneya coulteri, which contributed to understanding the stereocontrolled synthesis of N-methyl-1-methoxystylopinium salts (Valpuesta et al., 2002). Similarly, Suau et al. (2000) explored the Polonovski–Potier reaction of trans and cis berbines N-oxides, leading to the synthesis of 8-hydroxymethyl and 8-methyl berbines (Suau et al., 2000).
Pharmacological Studies
In pharmacological studies, the stereochemical aspects of berbines, including this compound derivatives, have been investigated. For instance, Schott et al. (1988) examined the effects of enantiomers of berbine and its derivatives on alpha-adrenoceptor subtypes, highlighting the stereochemical influence on pharmacological activity (Schott et al., 1988).
Enzymatic Studies
Enzymatic studies have also played a role in understanding the properties of berbines. Meyerson et al. (1979) described the enzymatic O-methylation pattern of tetrahydropapaveroline and tetrahydroxyberbine alkaloids, which included derivatives of this compound. This research provided insights into the modification of neuroamine metabolism (Meyerson et al., 1979).
Novel Synthesis Approaches
Innovative approaches to synthesizing berbines have been a significant focus. Pandey et al. (1981) achieved a new total synthesis of the berbine alkaloid ring system using palladium-catalyzed insertion of carbon monoxide into benzyl-tetrahydroisoquinolines (Pandey et al., 1981).
Stereochemistry and Selectivity
Research by Kroutil et al. (2013) focused on the asymmetric preparation of amines, including this compound, employing biocatalysts. This study highlighted the importance of stereochemistry and selectivity in synthesizing such compounds (Kroutil et al., 2013).
properties
Molecular Formula |
C18H20N+ |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19?/m0/s1 |
InChI Key |
YXEKXCPIKGSIDD-OYKVQYDMSA-N |
Isomeric SMILES |
C[N+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |
Canonical SMILES |
C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)

